1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-
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Overview
Description
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)-: is a chemical compound known for its role as a low activity isomer of S 18986, an AMPA receptor positive modulator . This compound has a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol . It is primarily used in scientific research, particularly in the field of neuroscience.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- is primarily used in scientific research related to neuroscience. It acts as a positive modulator of AMPA receptors, which are involved in synaptic transmission and plasticity in the brain . This makes it a valuable tool for studying neurological processes and potential treatments for neurological disorders.
Mechanism of Action
The compound exerts its effects by modulating AMPA receptors, which are a type of ionotropic glutamate receptor. These receptors play a crucial role in fast synaptic transmission in the central nervous system. By enhancing the activity of these receptors, the compound can influence synaptic plasticity and potentially improve cognitive functions .
Comparison with Similar Compounds
Similar compounds include other AMPA receptor modulators such as S 18986, which is a more active isomer of 1H-Pyrrolo[2,1-c][1,2,4]benzothiadiazine, 2,3,3a,4-tetrahydro-, 5,5-dioxide, (3aR)- . Other related compounds include various derivatives of pyrrolo[2,1-c][1,2,4]benzothiadiazine, which may have different levels of activity and specificity for AMPA receptors .
This compound’s unique structure and activity profile make it a valuable tool for scientific research, particularly in the field of neuroscience. Its ability to modulate AMPA receptors sets it apart from other compounds, providing researchers with a specific and effective means of studying synaptic transmission and plasticity.
Properties
CAS No. |
175340-21-3 |
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Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(3aR)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m0/s1 |
InChI Key |
MNTIJYGEITVWHU-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 |
Canonical SMILES |
C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 |
Origin of Product |
United States |
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